
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester is a complex organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a phosphoric acid ester group, a chloro substituent, and a methylamino group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of dimethyl phosphite with an appropriate chlorinating agent, such as thionyl chloride, to form the intermediate compound.
Addition of Methylamino Group: The intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group.
Final Esterification: The final step involves the esterification of the intermediate with phosphoric acid to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphates.
Applications De Recherche Scientifique
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, 3-amino-2-chloro-1-methyl-3-oxo-2-propenyl dimethyl ester
- Phosphoric acid, 2-chloro-1-methyl-3-(dimethylamino)-3-oxo-1-propenyl dimethyl ester
Uniqueness
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
34491-04-8 |
|---|---|
Formule moléculaire |
C7H13ClNO5P |
Poids moléculaire |
257.61 g/mol |
Nom IUPAC |
(3-chlorobut-2-enoylamino)methyl dimethyl phosphate |
InChI |
InChI=1S/C7H13ClNO5P/c1-6(8)4-7(10)9-5-14-15(11,12-2)13-3/h4H,5H2,1-3H3,(H,9,10) |
Clé InChI |
ISVQLTLOWMKMRM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NCOP(=O)(OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


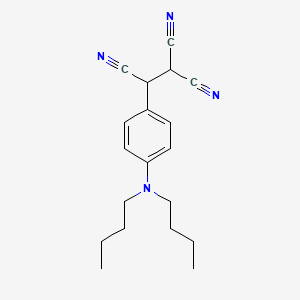

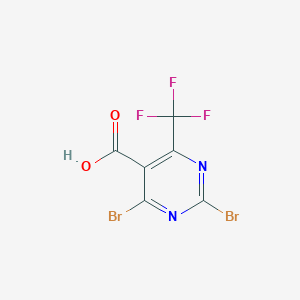
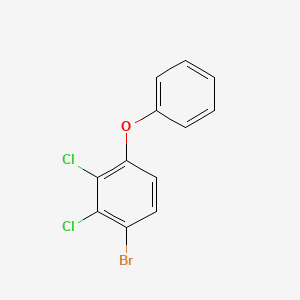
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
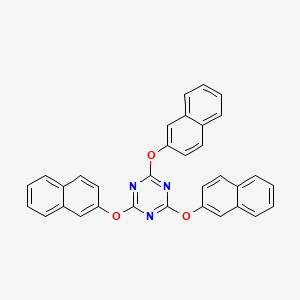
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)
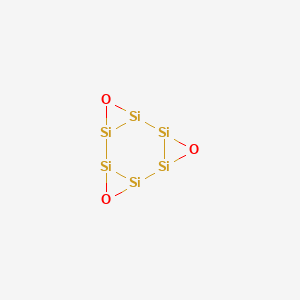
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)
